molecular formula C15H11F2N3O3S2 B2361186 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 886953-64-6

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2361186
CAS RN: 886953-64-6
M. Wt: 383.39
InChI Key: VFXDXEYDAHBDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C15H12FN3O3S2 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is a novel and versatile structure in medicinal chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.4. More detailed physical and chemical properties were not found in the available literature.

Scientific Research Applications

Metabolic Stability Improvement

The structural modification of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has shown that heterocyclic analogues, including those related to the specified compound, can improve metabolic stability. This advancement contributes significantly to the development of potent and metabolically stable therapeutic agents (Stec et al., 2011).

Anticancer Activity

The synthesis of sulfonamide derivatives has led to the identification of compounds with potent anticancer activity. For instance, certain derivatives have shown significant potency against breast cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Ghorab et al., 2015).

Src Kinase Inhibition

N-benzyl substituted acetamide derivatives, related to the chemical , have demonstrated inhibitory activities against Src kinase. These findings have implications for the development of new treatments for diseases driven by abnormal Src kinase activity (Fallah-Tafti et al., 2011).

Peripheral Benzodiazepine Receptor Imaging

Fluorinated derivatives have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET), highlighting the potential of such compounds in the diagnosis and study of neurodegenerative disorders (Fookes et al., 2008).

Insecticidal Applications

The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for insecticidal activity against the cotton leafworm, demonstrating the agricultural applications of these compounds in pest management (Fadda et al., 2017).

Safety and Hazards

As this compound is intended for research use only, it is not meant for human or veterinary use. Specific safety and hazard information was not found in the available literature.

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which this compound is based on, is a novel and versatile structure in medicinal chemistry . Therefore, it is likely that future research will continue to explore the potential applications of this scaffold in various therapeutic areas.

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3S2/c16-9-5-6-12-13(7-9)25(22,23)20-15(19-12)24-8-14(21)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXDXEYDAHBDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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